3-(3-bromo-propyl)-5-bromo-1H-indole
Description
Properties
IUPAC Name |
5-bromo-3-(3-bromopropyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMSLRNTUACHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromo-propyl)-5-bromo-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-(3-azido-propyl)-5-bromo-1H-indole can be formed.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring or the propyl chain.
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features two bromine atoms, one at the third position of a propyl chain and another at the fifth position of the indole ring. These substitutions enhance its reactivity and biological activity compared to other indole derivatives. The synthesis typically involves multi-step organic reactions, often utilizing brominating agents like bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Dissolve indole in an organic solvent and add brominating agents. |
| 2 | React under controlled conditions to achieve desired bromination. |
| 3 | Purify the final product using techniques like high-performance liquid chromatography (HPLC). |
Pharmacological Applications
The unique structural characteristics of 3-(3-bromo-propyl)-5-bromo-1H-indole allow it to interact with various molecular targets, making it a compound of interest in drug discovery. Its biological activity is attributed to the dual bromination which enhances binding affinity to enzymes and receptors.
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, providing insights into optimizing their efficacy. For instance, modifications at the C5 position of the indole ring have been explored to enhance potency against specific biological targets .
Case Studies
- Indole Derivatives : Research indicates that derivatives similar to this compound exhibit varying degrees of activity against serotonin transporters (SERT), which are crucial in mood regulation .
- Agonist Activity : Some studies have reported that modifications can lead to compounds with improved agonist activity at receptors such as RXFP3, which is linked to appetite regulation .
Industrial Applications
In addition to its potential therapeutic uses, this compound may find applications in agrochemicals due to its structural properties that allow for interaction with biological systems.
Production Methods
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while optimizing reaction conditions for high purity products.
Mechanism of Action
The mechanism of action of 3-(3-bromo-propyl)-5-bromo-1H-indole involves its interaction with specific molecular targets. The bromine atoms and the indole ring play a crucial role in its binding affinity to these targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(3-bromo-propyl)-1H-indole: Lacks the bromine atom at the fifth position.
5-bromo-1H-indole: Lacks the 3-bromo-propyl group.
3-(3-chloro-propyl)-5-bromo-1H-indole: Has a chlorine atom instead of a bromine atom in the propyl chain.
Uniqueness:
Dual Bromination: The presence of two bromine atoms at specific positions makes it unique.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(3-bromo-propyl)-5-bromo-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a precursor like 3-(2-azidoethyl)-5-bromo-1H-indole is reacted with propargyl bromide derivatives in a PEG-400:DMF solvent system (2:1 ratio) with CuI as a catalyst. Key parameters include:
- Catalyst loading : 1.2–2.0 equivalents of CuI to ensure complete conversion .
- Solvent choice : PEG-400 enhances solubility and reduces side reactions .
- Purification : Flash column chromatography (70:30 ethyl acetate:hexane) yields pure products (46–50% yields). Residual DMF is removed via vacuum heating at 90°C .
Q. How is structural validation performed for brominated indole derivatives?
- Methodological Answer :
- NMR analysis : NMR (CDCl) identifies alkyl chain protons (δ 3.22–4.62 ppm) and aromatic protons (δ 6.80–7.23 ppm). NMR confirms bromine substitution (δ 110–129 ppm) .
- Mass spectrometry : FAB-HRMS provides exact mass verification (e.g., m/z 397.0653 [M+H]) .
- TLC monitoring : R values (0.22–0.30 in 70:30 ethyl acetate:hexane) ensure purity .
Advanced Research Questions
Q. How can researchers address low yields in CuAAC reactions for bulky indole derivatives?
- Methodological Answer : Low yields often stem from steric hindrance or incomplete azide-alkyne coupling. Strategies include:
- Solvent optimization : Increasing PEG-400 content improves reagent solubility .
- Catalyst activation : Adding 10% ascorbic acid reduces Cu(I) oxidation, enhancing catalytic efficiency .
- Temperature control : Prolonged stirring (12–24 hours) at 40°C improves conversion .
Q. What advanced techniques resolve ambiguities in crystallographic data for brominated indoles?
- Methodological Answer :
- SHELXL refinement : SHELXL integrates high-resolution X-ray data to model disordered bromine atoms. For example, anisotropic displacement parameters (ADPs) distinguish Br positions in overlapping electron density .
- OLEX2 validation : The software cross-checks bond lengths/angles against the Cambridge Structural Database (CSD). For 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, OLEX2 confirmed a C-Br bond length of 1.89 Å, consistent with similar derivatives .
- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in low-symmetry crystals .
Q. How do electronic effects of bromine substituents influence indole reactivity in cross-coupling reactions?
- Methodological Answer :
- Regioselectivity : Bromine at C5 deactivates the indole ring, directing electrophilic substitution to C3. DFT calculations (B3LYP/6-31G*) show a 0.45 eV lower LUMO energy at C3 vs. C5 .
- Suzuki-Miyaura coupling : Pd(PPh)-catalyzed reactions with arylboronic acids proceed efficiently at C3 but require elevated temperatures (80°C) due to steric hindrance from the 3-bromo-propyl group .
- Contradiction : While bromine typically acts as a leaving group, its electron-withdrawing effect can suppress nucleophilic aromatic substitution unless activated by electron-donating groups (e.g., methoxy) .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize PEG-400:DMF solvent systems for CuAAC reactions to balance solubility and reactivity .
- Structural Validation : Combine SHELXL refinement with OLEX2 validation to resolve crystallographic ambiguities .
- Reactivity Studies : Use computational modeling (e.g., DFT) to predict regioselectivity in brominated indoles before experimental work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
